molecular formula C8H5BrCl2O B130626 2-Bromo-2',4'-dichloroacetophenone CAS No. 2631-72-3

2-Bromo-2',4'-dichloroacetophenone

Cat. No. B130626
M. Wt: 267.93 g/mol
InChI Key: DASJDMQCPIDJIF-UHFFFAOYSA-N
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Patent
US06207695B1

Procedure details

25 g (0.1322 mol) of 2′,4′-dichloroacetophenone was placed in a three-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Anhydrous ether (30 mL) and AlCl3 (0.20 g) were added. The solution was stoppered and cooled to 0° C. in an ice bath. Br2 (21.13 g, 0.1322 mol) was added dropwise (at a rate of approximately 0.5 mL/min). After addition of Br2 was complete, HBr and the solvent were removed under reduced pressure. The remaining HBr was removed by blowing a stream of nitrogen over the orange oily product. The resulting oil was placed under high vacuum until all the bubbling had ceased. The product was obtained as a viscous orange oil, which solidified upon standing in the refrigerator. Yield: 35.72 g (100%); TLC: 95% Hexanes/5% Acetone, Rf=0.35.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
21.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0.2 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[Al+3].[Cl-].[Cl-].[Cl-].[Br:16]Br>CCOCC>[Br:16][CH2:10][C:9]([C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])=[O:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)=O
Step Two
Name
Quantity
21.13 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0.2 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
HBr and the solvent were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining HBr was removed
CUSTOM
Type
CUSTOM
Details
The product was obtained as a viscous orange oil, which

Outcomes

Product
Name
Type
Smiles
BrCC(=O)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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